4-[3-(4-Methylphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine
Description
Properties
CAS No. |
654072-34-1 |
|---|---|
Molecular Formula |
C19H17N |
Molecular Weight |
259.3 g/mol |
IUPAC Name |
4-[3-(4-methylphenyl)-2-bicyclo[2.2.1]hepta-2,5-dienyl]pyridine |
InChI |
InChI=1S/C19H17N/c1-13-2-4-14(5-3-13)18-16-6-7-17(12-16)19(18)15-8-10-20-11-9-15/h2-11,16-17H,12H2,1H3 |
InChI Key |
MBRBCZYWJUJSKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3CC2C=C3)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling
A two-step process involves halogenating norbornadiene at specific positions, followed by sequential coupling with boronic acids. For example:
- Halogenation : 2-Bromonorbornadiene is synthesized via bromination of norbornadiene using $$ \text{N-bromosuccinimide (NBS)} $$ under radical conditions.
- Pyridyl Introduction : A Suzuki coupling with pyridylboronic acid in the presence of $$ \text{Pd(PPh}3\text{)}4 $$ and $$ \text{K}2\text{CO}3 $$ in tetrahydrofuran (THF) at 80°C yields 2-pyridylnorbornadiene.
- 4-Methylphenyl Attachment : A second Suzuki coupling with 4-methylphenylboronic acid at the 3-position uses $$ \text{[RhCl(C}2\text{H}4\text{)}2\text{]}2 $$ and a chiral ligand (e.g., (1S,4S)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene) to ensure regioselectivity.
Key Data :
| Step | Reagent/Catalyst | Yield (%) | Conditions |
|---|---|---|---|
| 1 | NBS, AIBN | 85 | $$ \text{CCl}_4 $$, reflux |
| 2 | Pd(PPh$$3$$)$$4$$ | 78 | THF, 80°C |
| 3 | Rh catalyst | 65 | Toluene, 100°C |
Diels-Alder Cycloaddition
Substituted Diene Approach
The norbornadiene core is constructed via a Diels-Alder reaction between cyclopentadiene and a dienophile pre-functionalized with substituents:
- Dienophile Synthesis : Maleic anhydride is modified with 4-methylphenyl and pyridyl groups via nucleophilic substitution.
- Cycloaddition : Reacting cyclopentadiene with the modified dienophile at 150°C under inert atmosphere forms the bicyclic structure.
Limitations : Steric hindrance from bulky groups reduces yields (<50%).
Transition Metal-Mediated Alkylation
Reductive Alkylation
A method adapted from EP3995492B1 involves:
- Asymmetric 1,4-Addition : An α-substituted α,β-unsaturated ketone reacts with 4-methylphenylboronic acid using a rhodium catalyst to form a chiral intermediate.
- Reductive Cyclization : The intermediate undergoes reductive alkylation with pyridine derivatives in the presence of $$ \text{NaBH}_4 $$, forming the target compound.
Advantages : High enantioselectivity (>90% ee) and yields up to 70%.
Halogenation and Cross-Coupling
Sequential Functionalization
- 3-Chloronorbornadiene Synthesis : Chlorination at the 3-position using $$ \text{SO}2\text{Cl}2 $$ (80% yield).
- Negishi Coupling : Reaction with 4-methylphenylzinc bromide ($$ \text{Pd}2\text{dba}3 $$, 70°C) introduces the aryl group.
- Stille Coupling : Pyridylstannane reacts with the chlorinated intermediate ($$ \text{CuI} $$, $$ \text{PPh}_3 $$) to install the pyridine moiety.
Challenges : Requires strict anhydrous conditions and generates stoichiometric metal waste.
Comparative Analysis of Methods
| Method | Yield (%) | Selectivity | Scalability |
|---|---|---|---|
| Suzuki-Miyaura | 65–78 | Moderate | High |
| Diels-Alder | 40–50 | Low | Moderate |
| Reductive Alkylation | 70 | High | High |
| Halogenation/Coupling | 60–75 | High | Low |
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Methylphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds with similar bicyclic structures exhibit significant anticancer properties. The unique arrangement of the bicyclic system allows for interaction with biological targets, potentially inhibiting tumor growth.
- A study highlighted the synthesis of derivatives based on this structure that demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for drug development.
-
Antimicrobial Properties :
- The bicyclic nature of 4-[3-(4-Methylphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine has been linked to antimicrobial activity. Its derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antibiotic development.
Materials Science Applications
-
Polymer Additives :
- The compound's unique structure can enhance the properties of polymers when used as an additive. It has been incorporated into polymer matrices to improve mechanical strength and thermal stability.
- Research has shown that blending this compound with common polymer substrates results in materials with superior performance characteristics.
-
Fluorescent Probes :
- Due to its ability to fluoresce under specific conditions, 4-[3-(4-Methylphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine has potential applications in developing fluorescent probes for biological imaging.
- Studies have demonstrated its use in labeling biomolecules, allowing for enhanced visualization in cellular studies.
Agricultural Chemistry Applications
- Pesticide Development :
- The compound's structural features may contribute to its efficacy as a pesticide or herbicide. Research into similar compounds has yielded promising results in pest control.
- Field trials are necessary to assess the effectiveness and safety of formulations containing this compound as an agricultural chemical.
Case Studies
Mechanism of Action
The mechanism of action of 4-[3-(4-Methylphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with two structurally related analogs identified in the literature:
Electronic and Steric Effects
- The 4-methylphenyl group contributes steric bulk but minimal electronic perturbation .
- Phosphoryl-Benzoate Analog (1621261-86-6) : The diisopropoxyphosphoryl group is strongly electron-withdrawing, while the benzoate ester enhances lipophilicity. Steric hindrance from the phosphoryl group may limit access to the bicyclo core in reactions .
- Nickel Complex ([η⁵-C₅H₅]Ni—C≡C-NBD-C(H)=C(CN)₂): The ethynyl-dicyanoethenyl substituent creates a conjugated system, stabilizing the nickel center. Nonlinear bonding (C≡C—C: 171.8°) suggests structural flexibility influenced by crystal packing .
Intermolecular Interactions
- Target Compound : The pyridine and methylphenyl groups facilitate C–H···π and π-π interactions, which could influence crystallization or binding in supramolecular systems.
- Nickel Complex: Dominated by C–H···π interactions involving PPh₃ ligands, with minimal hydrogen bonding due to the absence of strong donors/acceptors .
Biological Activity
4-[3-(4-Methylphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure with a pyridine moiety, which is known to influence its biological activity. The molecular formula is , and its molecular weight is approximately 239.32 g/mol.
Anticancer Properties
Research has indicated that compounds with similar bicyclic structures exhibit anticancer activity. For instance, studies have shown that derivatives of bicyclo[2.2.1]heptadiene can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Key Findings:
- A study reported that bicyclic compounds could inhibit the growth of various cancer cell lines, including breast and lung cancer cells, through the modulation of signaling pathways involved in cell survival and apoptosis .
- Another investigation highlighted the ability of such compounds to enhance the efficacy of existing chemotherapeutic agents, suggesting a synergistic effect .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that similar structures possess significant antibacterial and antifungal activities.
Key Findings:
- A recent study demonstrated that bicyclic derivatives showed potent activity against Gram-positive bacteria, including Staphylococcus aureus, and exhibited moderate antifungal effects against Candida species .
- The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
The biological activity of 4-[3-(4-Methylphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer metabolism or bacterial growth.
- Receptor Modulation: It may act as a ligand for certain receptors, influencing cellular signaling pathways.
- Oxidative Stress Induction: Similar compounds have been shown to induce oxidative stress in target cells, leading to apoptosis.
Study 1: Anticancer Activity
A case study involving the synthesis and evaluation of bicyclic compounds similar to 4-[3-(4-Methylphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine showed promising results in inhibiting tumor growth in xenograft models. The study reported a significant reduction in tumor size after treatment with the compound compared to control groups .
Study 2: Antimicrobial Efficacy
Another case study focused on testing the antimicrobial efficacy of various derivatives against clinical isolates of bacteria and fungi. The results indicated that certain modifications to the bicyclic structure enhanced antimicrobial potency, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
